Afeletecan hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

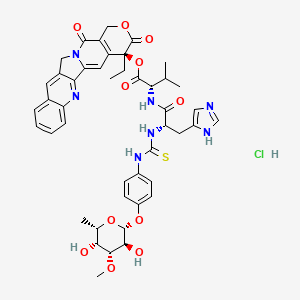

Le chlorhydrate d'afélétécan est un dérivé de la camptothécine hydrosoluble conjugué à un fragment glucidique. Il présente une activité antinéoplasique significative en stabilisant le complexe covalent topoisomérase I-ADN et en formant un complexe ternaire enzyme-médicament-ADN . Ce composé a été étudié pour son potentiel dans le traitement de divers cancers, notamment le cancer colorectal, le carcinome à cellules rénales et d'autres tumeurs malignes solides .

Méthodes De Préparation

La synthèse du chlorhydrate d'afélétécan implique plusieurs étapes :

Acylation : Le groupe 20-hydroxy tertiaire de la camptothécine est acylé avec du N-Boc-valine-N-carboxyanhydride pour former l'ester correspondant.

Clivage : Le groupe N-Boc est clivé en conditions acides pour donner un amino-ester.

Couplage : Cet amino-ester est ensuite couplé avec la N-Boc-histidine, suivie d'un traitement avec de l'acide trifluoroacétique pour produire l'ester de camptothécine histidyl-valyl.

Méthylation : La O-méthylation régiosélective du p-nitrophényl-β-L-fucopyranoside est réalisée à l'aide d'oxyde de dibutylétain et d'iodure de méthyle.

Hydrogénation : Le groupe nitro est hydrogéné catalytiquement sur PtO2 pour former de l'aniline, qui est ensuite convertie en isothiocyanate.

Couplage final : L'isothiocyanate est couplé avec l'ester de camptothécine histidyl-valyl pour former l'adduit de thiourée cible, qui est isolé sous forme de sel de chlorhydrate.

Analyse Des Réactions Chimiques

Le chlorhydrate d'afélétécan subit diverses réactions chimiques :

Oxydation et réduction : Le composé peut participer à des réactions redox, en particulier impliquant le fragment de camptothécine.

Substitution : Le fragment glucidique peut subir des réactions de substitution, en particulier pendant le processus de synthèse.

Hydrogénation : L'hydrogénation catalytique est utilisée pour convertir les groupes nitro en aniline pendant la synthèse.

Les réactifs et les conditions courants comprennent l'oxyde de dibutylétain, l'iodure de méthyle, le PtO2 et le thiophosgène. Les principaux produits formés comprennent l'ester de camptothécine histidyl-valyl et l'adduit de thiourée final .

Applications de la recherche scientifique

Le chlorhydrate d'afélétécan a été largement étudié pour ses propriétés antinéoplasiques. Il s'est avéré prometteur dans le traitement de divers cancers, notamment le cancer colorectal, le carcinome à cellules rénales et d'autres tumeurs solides . La capacité du composé à stabiliser le complexe covalent topoisomérase I-ADN en fait un outil précieux dans la recherche sur le cancer. De plus, sa nature hydrosoluble et sa conjugaison glucidique améliorent sa stabilité et sa biodisponibilité .

Mécanisme d'action

Le chlorhydrate d'afélétécan exerce ses effets en stabilisant le complexe covalent topoisomérase I-ADN, formant un complexe ternaire enzyme-médicament-ADN. Ce complexe inhibe à la fois la réaction de clivage initiale et les étapes de religation, conduisant à l'inhibition de la réplication de l'ADN. La collision de la fourche de réplication avec le brin d'ADN clivé entraîne une rupture de l'ADN double brin et déclenche l'apoptose . Le fragment glucidique peptidique stabilise la forme lactone de la camptothécine dans le sang, améliorant son efficacité thérapeutique .

Applications De Recherche Scientifique

Afeletecan hydrochloride has been extensively studied for its antineoplastic properties. It has shown promise in treating various cancers, including colorectal cancer, renal cell carcinoma, and other solid tumors . The compound’s ability to stabilize the topoisomerase I-DNA covalent complex makes it a valuable tool in cancer research. Additionally, its water-soluble nature and carbohydrate conjugation enhance its stability and bioavailability .

Mécanisme D'action

Afeletecan hydrochloride exerts its effects by stabilizing the topoisomerase I-DNA covalent complex, forming an enzyme-drug-DNA ternary complex. This complex inhibits both the initial cleavage reaction and the religation steps, leading to the inhibition of DNA replication. The collision of the replication fork with the cleaved DNA strand results in double-strand DNA breakage and triggers apoptosis . The peptide carbohydrate moiety stabilizes the lactone form of camptothecin in the blood, enhancing its therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'afélétécan est unique en raison de sa nature hydrosoluble et de sa conjugaison glucidique, qui améliorent sa stabilité et sa biodisponibilité. Des composés similaires comprennent d'autres dérivés de la camptothécine tels que l'irinotécan et le topotecan. Les mécanismes uniques de conjugaison et de stabilisation du chlorhydrate d'afélétécan le distinguent de ces composés .

Propriétés

Numéro CAS |

215604-74-3 |

|---|---|

Formule moléculaire |

C45H50ClN7O11S |

Poids moléculaire |

932.4 g/mol |

Nom IUPAC |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H/t23-,32-,34-,36+,37-,38+,42+,45-;/m0./s1 |

Clé InChI |

XQWYWSHYKUJQDC-NZGUGFNHSA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O.Cl |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin 20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin hydrochloride BAY 38-3441 BAY 383441 BAY 56-3722 BAY-38-3441 BAY-383441 BAY383441 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.